molecular formula C12H7NO2S B13975101 1-Nitrodibenzothiophene CAS No. 86689-93-2

1-Nitrodibenzothiophene

Cat. No.: B13975101
CAS No.: 86689-93-2
M. Wt: 229.26 g/mol
InChI Key: KQMDOQZISNQQOT-UHFFFAOYSA-N
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Description

1-Nitrodibenzothiophene is a nitro-substituted derivative of dibenzothiophene, a polycyclic heteroaromatic compound comprising two benzene rings fused to a thiophene ring. The introduction of a nitro group at the 1-position significantly alters its electronic and chemical properties, making it relevant in materials science, organic synthesis, and pharmaceutical research.

Properties

CAS No.

86689-93-2

Molecular Formula

C12H7NO2S

Molecular Weight

229.26 g/mol

IUPAC Name

1-nitrodibenzothiophene

InChI

InChI=1S/C12H7NO2S/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7H

InChI Key

KQMDOQZISNQQOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3S2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

1-Nitrodibenzothiophene can be synthesized through several methods, primarily involving the nitration of dibenzothiophene. The nitration process typically employs a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired product. Industrial production methods may involve continuous-flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

1-Nitrodibenzothiophene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group influences the reactivity of the aromatic ring. .

Major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aminodibenzothiophene.

Scientific Research Applications

1-Nitrodibenzothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitrodibenzothiophene involves its interaction with various molecular targets and pathways. The nitro group is highly electron-withdrawing, which affects the electron density of the aromatic ring and influences its reactivity. This compound can participate in redox reactions, where it acts as an electron acceptor or donor, depending on the reaction conditions .

Comparison with Similar Compounds

2-Methyl-5-nitrobenzo[b]thiophene

  • Synthesis : Synthesized via a four-step route involving nitration and methylation (Scheme S1) .
  • Structure : Features a nitro group at the 5-position and a methyl group at the 2-position on the benzo[b]thiophene core.
  • Reactivity : The nitro group likely enhances electrophilic substitution reactivity, similar to other nitroaromatics.

1-Methyldibenzothiophene

  • Molecular Properties : Formula C₁₃H₁₀S, molecular weight 198.28 g/mol, CAS 31317-07-4 .

Dihydrothiophene Dioxide Derivatives

4-Dodecylthio-3-methyl-2-(1′-nitro-1′-phenyl)methylene-2,5-dihydrothiophene-1,1-dioxide (Compound 6)

  • Synthesis : Yield 34% using hexane–acetone (3:1) solvent .
  • Structure : Contains a nitro-substituted phenyl group and a dodecylthio chain. The 1,1-dioxide moiety increases polarity and oxidative stability.

2-(1′-Azido-1′-phenyl)methylene-3-methyl-4-nitro-2,5-dihydrothiophene-1,1-dioxide (Compound 10)

  • Synthesis : Formed via sodium azide addition to precursor compounds in acetic acid .
  • Reactivity : The azide and nitro groups enable click chemistry or further functionalization.

Nitro-Substituted Aromatic Heterocycles

5-Nitrobenzimidazole

  • Molecular Properties : Formula C₇H₅N₃O₂, molecular weight 163.13 g/mol, CAS 94-52-0 .
  • Applications : Used as an analytical standard; the nitro group enhances hydrogen-bonding capacity and acidity.

1-(Dichlorophenylmethyl)-4-nitrobenzene

  • Molecular Properties: Formula C₁₃H₉Cl₂NO₂, molecular weight 282.12 g/mol, CAS 63068-97-3 .
  • Reactivity : The nitro group stabilizes the dichlorophenylmethyl moiety, influencing electrophilic aromatic substitution patterns.

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number
1-Methyldibenzothiophene C₁₃H₁₀S 198.28 31317-07-4
2-Methyl-5-nitrobenzo[b]thiophene C₁₀H₉NO₂S 207.25* Not provided
5-Nitrobenzimidazole C₇H₅N₃O₂ 163.13 94-52-0
1-(Dichlorophenylmethyl)-4-nitrobenzene C₁₃H₉Cl₂NO₂ 282.12 63068-97-3

*Calculated based on structural inference.

Research Findings and Discussion

  • Electronic Effects : Nitro groups withdraw electron density, increasing electrophilicity and stabilizing negative charges in intermediates. This contrasts with methyl groups, which donate electrons and enhance steric effects .
  • Reactivity : Nitro-substituted dihydrothiophene dioxides exhibit versatile reactivity with nucleophiles (e.g., azides, thiols), enabling applications in drug discovery .
  • Structural Stability: The 1,1-dioxide moiety in dihydrothiophene derivatives enhances thermal and oxidative stability compared to non-sulfone analogs .

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